![molecular formula C11H15ClN2O2 B1431502 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride CAS No. 1187932-67-7](/img/structure/B1431502.png)
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride
Overview
Description
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
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Biological Activity
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid hydrochloride (CAS Number: 855153-75-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 206.25 g/mol
- Structure : The compound features a bipyridine core with a carboxylic acid functional group and a hydrochloride salt form.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to known neurotransmitter modulators suggests it could influence neurotransmitter pathways.
Pharmacological Effects
- Antidepressant Activity :
- Neuroprotective Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Increased serotonin levels | |
Neuroprotective | Reduced oxidative stress damage | |
Anti-inflammatory | Decreased inflammatory cytokines |
Case Study 1: Antidepressant Efficacy
In a controlled study involving male rats subjected to chronic mild stress, administration of this compound resulted in significant behavioral improvements compared to control groups. Measurements included increased locomotor activity and reduced despair-like behavior in the forced swim test .
Case Study 2: Neuroprotection in Cell Models
A series of experiments conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by hydrogen peroxide exposure. The protective effect was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) production .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of tetrahydrobipyridine compounds exhibit antidepressant effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for developing new antidepressants .
2. Anticonvulsant Properties
Studies have shown that certain bipyridine derivatives demonstrate anticonvulsant activity. This is attributed to their ability to modulate ion channels involved in neuronal excitability. The specific compound may contribute to this field by serving as a scaffold for further drug design .
3. Neuroprotective Effects
Research suggests that compounds similar to 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid can protect neurons from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play roles in various diseases. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
2. Anticancer Potential
Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Material Science Applications
1. Organic Electronics
The structural characteristics of 3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties can enhance the efficiency of these devices .
2. Polymer Chemistry
This compound can be utilized as a building block for synthesizing new polymers with tailored properties for specific applications in coatings and adhesives. The incorporation of bipyridine units can improve thermal stability and mechanical strength .
Case Studies
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORJBODXQDNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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